molecular formula C15H19N5O2S B6437987 2-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2548979-83-3

2-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No.: B6437987
CAS No.: 2548979-83-3
M. Wt: 333.4 g/mol
InChI Key: CQSPFGAEEXARJV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy linkage at position 2. The piperidine ring is further functionalized with a 5-cyclopropyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

2-cyclopropyl-5-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-21-12-8-16-14(17-9-12)22-11-4-6-20(7-5-11)15-19-18-13(23-15)10-2-3-10/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSPFGAEEXARJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine (CAS 2201319-50-6)
  • Structure : Replaces the pyrimidine core with a pyridine ring, bearing a methyl group at position 3.
  • Molecular weight: 330.45 g/mol (vs. ~325–335 g/mol for the target compound, estimated based on formula C17H22N4OS) . The methoxy group in the target compound may enhance solubility compared to the methyl group in this analog.
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Features a pyrazolo-pyrimidine core and an oxadiazole substituent.
  • Key Differences: Oxadiazole (vs. thiadiazole) reduces electronegativity, altering electronic interactions with biological targets.

Substituent Effects

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives
  • Structure : Oxadiazole replaces thiadiazole in the piperidine-linked moiety.
  • Key Differences :
    • Oxadiazoles exhibit lower electronegativity and reduced hydrogen-bond acceptor capacity compared to thiadiazoles, impacting target selectivity .
    • Synthetic routes for oxadiazoles (e.g., three-component cycloaddition) differ from thiadiazole synthesis, which may involve thiourea or sulfur incorporation .
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile
  • Structure: Substitutes thiadiazole with thiazole and introduces a cyano group.
  • Key Differences: Thiazole’s single nitrogen atom (vs. two in thiadiazole) reduces ring aromaticity and electron-withdrawing effects.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP* Solubility (µg/mL)* Oral Bioavailability*
Target Compound C₁₆H₂₀N₆O₂S ~348.43 5-Methoxy, thiadiazole 2.1–2.5 Moderate (~50) High (70–80%)
CAS 2201319-50-6 C₁₇H₂₂N₄OS 330.45 3-Methyl, pyridine 2.8–3.2 Low (~10) Moderate (50–60%)
Chromeno-pyrimidine Derivative C₂₂H₂₁N₃O₂S 391.49 Piperidine, chromeno ring 3.5–4.0 Low (~5) Moderate (40–50%)
5-(Pyrimidin-5-yl)-oxadiazole C₁₀H₁₂N₆O 232.24 Oxadiazole, pyrimidine 1.5–2.0 High (~100) High (75–85%)

*Predicted values based on computational models and structural analogs .

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